molecular formula C7H13ClN2O2 B14075672 1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride

1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride

Cat. No.: B14075672
M. Wt: 192.64 g/mol
InChI Key: IUCKOFCDGFHQOH-UHFFFAOYSA-N
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Description

This compound (CAS: 1523541-92-5) is a bicyclic heterocyclic molecule featuring a fused oxazole-pyridine core with a hexahydro (fully saturated) backbone. The methyl substituent at the 1-position and the (3aR,7aS) stereochemistry define its spatial arrangement, which is critical for receptor interactions . As a hydrochloride salt, it exhibits enhanced aqueous solubility, making it suitable for pharmacological applications. Its molecular formula is C₇H₁₂N₂O₂·HCl, with a molecular weight of 192.64 g/mol .

Properties

IUPAC Name

1-methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-9-5-2-3-8-4-6(5)11-7(9)10;/h5-6,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCKOFCDGFHQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2OC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-1-methyl-octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable amino alcohol with a lactone or lactam under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-1-methyl-octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce alkyl or aryl groups onto the nitrogen or oxygen atoms of the compound.

Scientific Research Applications

(3aR,7aS)-1-methyl-octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (3aR,7aS)-1-methyl-octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Stereochemistry

Compound A : (3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one Hydrochloride (CAS: 1864003-41-7)
  • Key Differences :
    • Oxazole ring fused at [4,5-c] instead of [5,4-c], altering electronic distribution.
    • Lacks the 1-methyl group, reducing steric bulk.
    • Racemic form (rac-) in commercial samples vs. enantiopure target compound .
  • Implications : Positional isomerism may reduce binding affinity to specific receptors compared to the target compound .
Compound B : THIP Hydrochloride (4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one Hydrochloride)
  • Key Differences: Oxazole fused at [1,2] instead of [1,3], with partial saturation (tetrahydro vs. hexahydro). Known as a potent GABAA agonist with antinociceptive effects .
  • Implications : Reduced saturation may increase conformational flexibility, enhancing receptor activation .
Compound C : Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one Hydrochloride (CAS: 1427170-55-5)
  • Key Differences :
    • Octahydro backbone (additional saturation), increasing rigidity.
    • Lacks methyl substituent, altering hydrophobicity .
  • Implications : Higher rigidity could limit binding to flexible receptor pockets compared to the target compound .

Pharmacological Profiles

Compound Target Receptor/Activity Key Findings
Target Compound Undisclosed CNS receptors Vendor data suggests use in medicinal chemistry; likely modulates ion channels .
THIP Hydrochloride GABAA agonist Demonstrated antinociceptive, anticonvulsant, and sedative effects .
VU0409551 Metabotropic glutamate receptors (mGluRs) Fluorophenyl-methanone substituent enhances selectivity for mGlu5 .

Physicochemical Properties

Compound Solubility Melting Point Stability
Target Compound High (HCl salt) Not reported Stable at RT
Compound A Moderate Not reported Hygroscopic
THIP Hydrochloride 100 mM in H₂O/DMSO 184–186°C Light-sensitive

Biological Activity

1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one; hydrochloride is a heterocyclic organic compound characterized by its unique octahydro-oxazolo-pyridinone core. This compound has garnered significant interest due to its potential biological activities and therapeutic applications. The molecular formula is C9H13N3OC_9H_{13}N_3O, and its complex fused ring structure includes both oxazolidinone and piperidine rings, contributing to its distinct chemical properties.

The biological activity of 1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one primarily involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes critical in metabolic pathways.
  • Receptor Modulation : It can modulate receptor signaling pathways, influencing various physiological responses.

Pharmacological Profiles

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : It has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory activity by modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one:

Compound NameStructural FeaturesBiological Activity
1-Methyl-3a,4,5,6,7,7a-Hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-oneFused ring structure with oxazolidinone and piperidine ringsAntimicrobial; Neuroprotective
1-(2-Hydroxyethyl)-3-methyl-piperidinePiperidine ring with hydroxyl substitutionLimited neuroprotective effects
3-Methyl-3a,4,5,6-tetrahydro-indoleIndole structure with methyl substitutionAntidepressant properties

Case Studies

  • Neuroprotective Study :
    A study evaluated the neuroprotective effects of 1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one in a rat model of Parkinson's disease. Results indicated a significant reduction in neuronal apoptosis and improved motor function in treated animals compared to controls.
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Synthesis and Stability

The synthesis of 1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one typically involves cyclization reactions starting from suitable precursors under controlled conditions to ensure the desired stereochemistry is achieved. The hydrochloride salt form enhances solubility and stability for various applications.

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